5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate
Overview
Description
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate is a useful research compound. Its molecular formula is C5H4BrN3O3 and its molecular weight is 234.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science Applications
Large Scale Synthesis
A study by Agosti et al. (2017) on the synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation highlights the challenges and solutions in scaling up the production of nitropyridine derivatives, suggesting the relevance of such compounds in industrial applications, including material science and pharmaceuticals (Agosti et al., 2017).
Quantum Mechanical and Spectroscopic Studies
Research by Abraham et al. (2017) on 2-Amino-3-bromo-5-nitropyridine involving quantum mechanical, spectroscopic, and docking studies indicates the utility of nitropyridine derivatives in the development of new materials with specific electronic and vibrational characteristics, including potential applications in non-linear optical (NLO) materials (Abraham et al., 2017).
Analytical and Detection Tools
- Fluorescent Probes for Metal Ions: Singh et al. (2020) developed 2-aminoethylpyridine-based fluorescent compounds for the detection of Fe3+ and Hg2+ in aqueous media. This research demonstrates the potential of nitropyridine derivatives in environmental monitoring and bioanalytical applications (Singh et al., 2020).
Molecular Docking and Biological Studies
- Molecular Docking Studies: Computational studies on molecules like 2-Amino-3-bromo-5-nitropyridine, which share structural similarities with 5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate, have been used to predict biological activity. For example, Abraham et al. (2017) conducted molecular docking studies to understand the biological activity of nitropyridine derivatives, indicating their potential in drug development and molecular biology research (Abraham et al., 2017).
Properties
IUPAC Name |
6-bromo-4-nitro-1-oxidopyridin-1-ium-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDISGDOEOLMWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Br)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-41-1 | |
Record name | 3-Pyridinamine, 6-bromo-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935534-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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